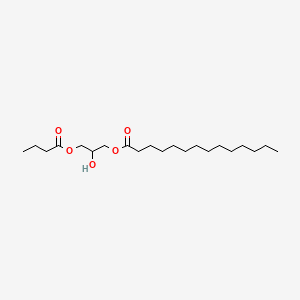
Tetradecanoic acid, 2-hydroxy-3-(1-oxobutoxy)propyl ester
Vue d'ensemble
Description
1-Myristoyl-3-Butyryl-rac-glycerol is a diacylglycerol compound containing myristic acid at the sn-1 position and butyric acid at the sn-3 position . It is a lipid molecule that plays a role in various biological processes and has applications in scientific research.
Applications De Recherche Scientifique
1-Myristoyl-3-Butyryl-rac-glycerol has several applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Investigated for its role in cellular signaling and membrane dynamics.
Medicine: Explored for potential therapeutic applications in lipid-related disorders.
Industry: Utilized in the formulation of cosmetics and personal care products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Myristoyl-3-Butyryl-rac-glycerol can be synthesized through esterification reactions involving myristic acid and butyric acid with glycerol. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of 1-Myristoyl-3-Butyryl-rac-glycerol involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to promote the esterification reaction, and the product is purified through distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
1-Myristoyl-3-Butyryl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Hydrolysis: The ester bonds can be hydrolyzed to yield myristic acid, butyric acid, and glycerol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, facilitate hydrolysis.
Major Products Formed
Oxidation: Myristic acid and butyric acid.
Reduction: Myristyl alcohol and butyryl alcohol.
Hydrolysis: Myristic acid, butyric acid, and glycerol.
Mécanisme D'action
The mechanism of action of 1-Myristoyl-3-Butyryl-rac-glycerol involves its interaction with cellular membranes and signaling pathways. The compound can modulate membrane fluidity and influence the activity of membrane-bound enzymes and receptors. It may also participate in intracellular signaling cascades by acting as a secondary messenger .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Myristoyl-2-Oleoyl-3-Butyryl-rac-glycerol: Contains oleic acid at the sn-2 position.
1-Myristoyl-2-Palmitoyl-3-Butyryl-rac-glycerol: Contains palmitic acid at the sn-2 position.
Uniqueness
1-Myristoyl-3-Butyryl-rac-glycerol is unique due to its specific combination of myristic acid and butyric acid, which imparts distinct physicochemical properties and biological activities. Its structure allows for specific interactions with cellular components, making it valuable for research and industrial applications .
Propriétés
IUPAC Name |
(3-butanoyloxy-2-hydroxypropyl) tetradecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O5/c1-3-5-6-7-8-9-10-11-12-13-14-16-21(24)26-18-19(22)17-25-20(23)15-4-2/h19,22H,3-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKBYUOWJONTJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![TG(18:1(9Z)/14:0/18:1(9Z))[iso3]](/img/structure/B3026147.png)
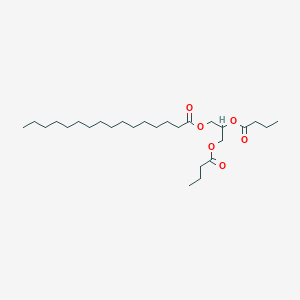
![(2S,3R,4E)-2-amino-13-[3-(4-pentyn-1-yl)-3H-diazirin-3-yl]-4-tridecene-1,3-diol](/img/structure/B3026149.png)
![Hexadecanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026150.png)
![(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-((R)-5-(benzyloxy)-5-oxopentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triyl tris(2-((S)-2-amino-3-methylbutanamido)acetate)](/img/structure/B3026152.png)
![N-(4-bromophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B3026153.png)
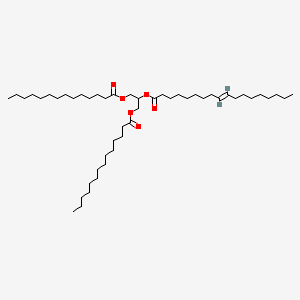
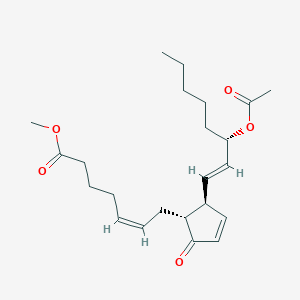
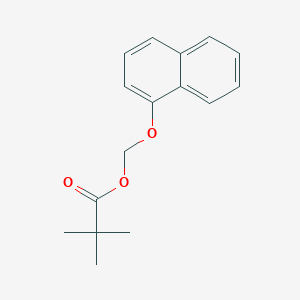
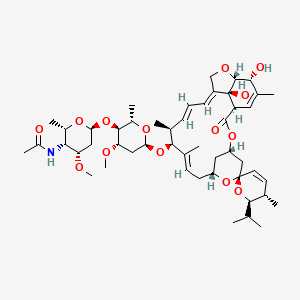
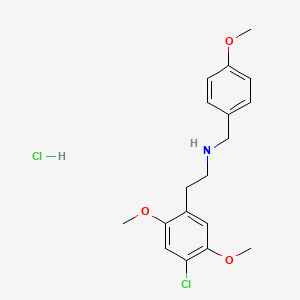
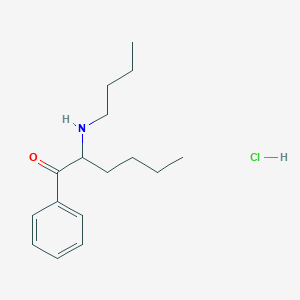

![11-cyclopropyl-2,2,3,3-d4-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one](/img/structure/B3026168.png)